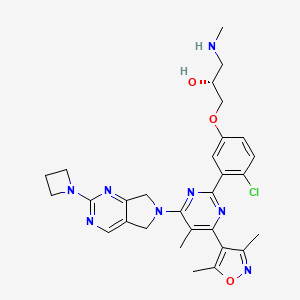

EPZ0025654

Description

Propriétés

Formule moléculaire |

C29H33ClN8O3 |

|---|---|

Poids moléculaire |

577.1 g/mol |

Nom IUPAC |

(2R)-1-[3-[4-[2-(azetidin-1-yl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-2-yl]-4-chlorophenoxy]-3-(methylamino)propan-2-ol |

InChI |

InChI=1S/C29H33ClN8O3/c1-16-26(25-17(2)36-41-18(25)3)34-27(22-10-21(6-7-23(22)30)40-15-20(39)12-31-4)35-28(16)38-13-19-11-32-29(33-24(19)14-38)37-8-5-9-37/h6-7,10-11,20,31,39H,5,8-9,12-15H2,1-4H3/t20-/m1/s1 |

Clé InChI |

FJRSBGGFLPVXPH-HXUWFJFHSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

EPZ-025654; EPZ 025654; EPZ025654; GSK35336023; GSK-35336023; GSK 35336023; |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EPZ0025654 (Tazemetostat) in Lymphoma

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanism of action of EPZ0025654, also known as tazemetostat (B611178), a first-in-class, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, in the context of lymphoma.

Core Mechanism of Action: Targeting the Epigenetic Machinery

This compound exerts its anti-lymphoma effects by targeting a key epigenetic regulator, EZH2. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing. The primary function of EZH2 is to catalyze the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3).[1] This specific histone modification is a hallmark of transcriptionally repressed chromatin, leading to the silencing of PRC2 target genes.

In many cancers, including subsets of non-Hodgkin lymphoma (NHL) like follicular lymphoma (FL) and germinal center B-cell-like (GCB) diffuse large B-cell lymphoma (DLBCL), the activity of EZH2 is dysregulated.[1] This can occur through overexpression of the wild-type (WT) protein or via recurrent gain-of-function mutations in the EZH2 catalytic domain (e.g., Y641 mutations).[1] These mutations enhance the enzyme's catalytic efficiency, leading to aberrantly high levels of H3K27me3 and profound repression of tumor suppressor genes that control B-cell differentiation and proliferation.[1]

This compound is a potent and highly selective, S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2.[2] It targets both wild-type and mutant forms of EZH2, effectively blocking its methyltransferase activity.[3] By inhibiting EZH2, this compound leads to a global decrease in H3K27me3 levels. This reduction in the repressive histone mark allows for the reactivation of silenced tumor suppressor genes, ultimately triggering anti-proliferative and pro-apoptotic effects in EZH2-dependent lymphoma cells.[2][3]

Signaling Pathway Diagram

Caption: Mechanism of this compound action in lymphoma cells.

Downstream Cellular Consequences

The inhibition of EZH2 by this compound triggers a cascade of events within the lymphoma cell, culminating in potent antitumor activity.

-

Global Reduction in H3K27me3: Treatment with this compound leads to a concentration- and time-dependent decrease in the global levels of H3K27 trimethylation in both EZH2 wild-type and mutant lymphoma cells.[2]

-

Induction of Apoptosis and Cell Cycle Arrest: The subsequent reactivation of silenced tumor suppressor genes results in the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily in the G1 phase.[3][4] This selectively halts the proliferation of EZH2-dependent lymphoma cells.

-

Tumor Microenvironment Modulation: Beyond its direct effects on tumor cells, EZH2 inhibition can alter the tumor microenvironment. Studies have shown that tazemetostat can increase the expression of the chemokine CCL17.[5] This chemokine is involved in recruiting T-cells, suggesting that this compound may enhance anti-tumor immune responses by promoting T-cell infiltration into the lymphoma microenvironment.[5]

Quantitative Data Presentation

The preclinical efficacy of this compound has been extensively characterized. The following tables summarize key quantitative data from pivotal studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Enzyme Target | IC50 (nM) | Selectivity vs. EZH2 (WT) | Reference |

|---|---|---|---|

| EZH2 (WT) | 11 | - | (Knutson et al., 2014) |

| EZH2 (Y641N mutant) | 2.5 | 4.4x more potent | (Knutson et al., 2014) |

| EZH1 | 3,800 | >345x | (Knutson et al., 2014) |

| 15 other HMTs | >45,000 | >4,000x | (Knutson et al., 2014) |

Table 2: Cellular Activity of this compound in EZH2-Mutant Lymphoma Cell Lines

| Cell Line | Lymphoma Subtype | EZH2 Mutation | H3K27me3 IC50 (nM) | Cell Growth GI50 (nM) | Reference |

|---|---|---|---|---|---|

| WSU-DLCL2 | GCB-DLBCL | Y641F | 9 | 16 | (Knutson et al., 2014) |

| KARPAS-422 | GCB-DLBCL | Y641N | 4 | 11 | (Knutson et al., 2014) |

| Pfeiffer | GCB-DLBCL | A677G | 3 | 4 | (Knutson et al., 2014) |

| DB | GCB-DLBCL | Y641F | 13 | 120 | (Knutson et al., 2014) |

Table 3: In Vivo Antitumor Efficacy in EZH2-Mutant Xenograft Models

| Xenograft Model | Dosing Schedule | Result | Reference |

|---|---|---|---|

| WSU-DLCL2 | 200 mg/kg TID for 28 days | Complete tumor regressions | (Knutson et al., 2014) |

| KARPAS-422 | 250 mg/kg BID for 28 days | Sustained tumor regressions | (Knutson et al., 2014) |

| Pfeiffer | 250 mg/kg QD for 28 days | Sustained tumor regressions | (Knutson et al., 2014) |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

EZH2 Radio-enzymatic Filter Plate Assay

-

Objective: To determine the in vitro potency (IC50) of this compound against EZH2 methyltransferase activity.

-

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing recombinant PRC2 complex, a biotinylated H3-K27 peptide substrate, and S-[3H]-adenosyl-L-methionine (3H-SAM) in assay buffer.

-

Compound Addition: Serially dilute this compound in DMSO and add to the reaction wells.

-

Initiation and Incubation: Initiate the enzymatic reaction by adding the peptide substrate and incubate at room temperature for a defined period (e.g., 60 minutes).

-

Quenching: Stop the reaction by adding an excess of non-radiolabeled SAM.

-

Capture: Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated peptide substrate.

-

Washing: Wash the plate multiple times with buffer to remove unincorporated 3H-SAM.

-

Detection: Add scintillation fluid to the wells and measure the incorporation of the 3H-methyl group using a scintillation counter.

-

Data Analysis: Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular H3K27me3 Inhibition ELISA

-

Objective: To measure the effect of this compound on intracellular H3K27me3 levels in lymphoma cell lines.

-

Protocol:

-

Cell Culture and Treatment: Plate lymphoma cells (e.g., KARPAS-422) and treat with a dose-response of this compound or DMSO vehicle for a specified duration (e.g., 72-96 hours).

-

Histone Extraction: Harvest cells and perform acid extraction of histones from the nuclear fraction.

-

ELISA Plate Coating: Coat a high-binding ELISA plate with the extracted histones overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer (e.g., BSA in PBS-T).

-

Primary Antibody Incubation: Add a primary antibody specific for H3K27me3 and incubate. In parallel, run a control with an antibody for total Histone H3 for normalization.

-

Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with acid.

-

Data Analysis: Read the absorbance at 450 nm. Normalize the H3K27me3 signal to the total H3 signal and calculate the IC50 for H3K27me3 reduction.

-

Lymphoma Xenograft Model Study

-

Objective: To evaluate the in vivo antitumor activity of this compound.

-

Protocol:

-

Cell Implantation: Subcutaneously implant a suspension of EZH2-mutant lymphoma cells (e.g., Pfeiffer) into the flank of immunocompromised mice (e.g., SCID or NSG mice).

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Prepare this compound in a suitable vehicle for oral gavage. Administer the compound according to the planned dose and schedule (e.g., 250 mg/kg, once daily).

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume (Volume = (length x width²)/2).

-

Body Weight Monitoring: Monitor animal body weight as a measure of general toxicity.

-

Endpoint and Analysis: Continue treatment for the specified duration (e.g., 28 days). The primary endpoint is tumor growth inhibition (TGI). In some studies, animals are monitored after treatment cessation to assess the durability of the response.[2]

-

Workflow and Logic Diagrams

Preclinical Evaluation Workflow

References

- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibition of EZH2 by EPZ-6438 leads to potent antitumor activity in EZH2-mutant non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B-cell lymphoma and enhances T-cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Tazemetostat's EZH2 Inhibitory Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the experimental methodologies used to characterize the EZH2 inhibitory activity of Tazemetostat. It includes detailed protocols for key biochemical and cellular assays, a summary of quantitative data, and visual representations of the underlying mechanisms and experimental workflows.

Introduction to Tazemetostat and EZH2

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 at lysine (B10760008) 27 (H3K27), leading to transcriptional repression.[1] Dysregulation of EZH2 activity, through mutations or overexpression, is implicated in the pathogenesis of various cancers, including follicular lymphoma and certain solid tumors.[2][3]

Tazemetostat (formerly EPZ-6438) is a potent and selective, orally bioavailable small-molecule inhibitor of EZH2.[4] It acts as a competitive inhibitor with respect to the S-adenosylmethionine (SAM) cofactor, targeting both wild-type and mutant forms of EZH2.[5] This inhibition leads to a reduction in H3K27 trimethylation (H3K27me3), reactivation of silenced tumor suppressor genes, and subsequent anti-proliferative effects in cancer cells.[1]

Mechanism of Action of Tazemetostat

Tazemetostat's primary mechanism of action is the direct inhibition of the methyltransferase activity of EZH2. By competing with the cofactor SAM, it prevents the transfer of a methyl group to H3K27. This leads to a global decrease in H3K27me3 levels, a key pharmacodynamic marker of Tazemetostat activity.[5] The reduction in this repressive epigenetic mark results in the derepression of PRC2 target genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6][7]

Figure 1: Tazemetostat's Mechanism of Action.

Quantitative Data Summary

The inhibitory activity of Tazemetostat has been quantified in various biochemical and cellular assays. The following tables summarize key potency metrics.

Table 1: Biochemical Inhibitory Activity of Tazemetostat

| Target Enzyme | Assay Type | Metric | Value (nM) | Reference |

| Wild-Type EZH2 | Cell-free | Ki | 2.5 | [5][8] |

| Mutant EZH2 | Cell-free | Ki | 2.5 | [5] |

| Wild-Type EZH2 | Peptide Assay | IC50 | 11 | [5][8][9] |

| Wild-Type EZH2 | Nucleosome Assay | IC50 | 16 | [8] |

| Mutant EZH2 (Various) | Cell-free | IC50 | 2 - 38 | [5] |

| Rat EZH2 | Cell-free | IC50 | 4 | [8] |

| EZH1 | Cell-free | IC50 | 392 | [8] |

Table 2: Cellular Activity of Tazemetostat

| Cell Line Type | Metric | Value (nM) | Reference |

| SMARCB1-deleted MRT cells | Proliferation IC50 | 32 - 1000 | [9] |

| Synovial sarcoma (Fuji) | Proliferation IC50 (14 days) | 150 | [10] |

| Synovial sarcoma (HS-SY-II) | Proliferation IC50 (14 days) | 520 | [10] |

| Diffuse Large B-cell Lymphoma (DLBCL) | H3K27me3 IC50 (4 days) | 2 - 90 |

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the EZH2 inhibitory activity of Tazemetostat.

Biochemical EZH2 Inhibitory Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to determine the direct enzymatic activity of EZH2 and the inhibitory potential of compounds like Tazemetostat.

Figure 2: TR-FRET Assay Workflow.

Protocol:

-

Reagent Preparation :

-

Prepare a reaction buffer (e.g., 20 mM Bicine, pH 7.6, 0.5 mM DTT, 0.005% BSA, 0.002% Tween-20).

-

Dilute the EZH2 enzyme complex, biotinylated histone H3 peptide substrate, and S-adenosylmethionine (SAM) in the reaction buffer to desired concentrations.

-

Prepare serial dilutions of Tazemetostat in DMSO, followed by a final dilution in the reaction buffer.

-

-

Enzymatic Reaction :

-

Detection :

-

Stop the reaction by adding a detection solution containing a Terbium (Tb)-labeled antibody specific for methylated H3K27 and a dye-labeled acceptor molecule (e.g., streptavidin-conjugated dye).

-

Incubate the plate for at least 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition :

-

Read the plate using a microplate reader capable of TR-FRET measurements, with an excitation wavelength of ~340 nm and emission wavelengths of ~665 nm (acceptor) and ~620 nm (donor).

-

The TR-FRET signal is proportional to the amount of methylated H3 peptide. Calculate the percent inhibition for each Tazemetostat concentration relative to the vehicle control and determine the IC50 value.

-

Cellular Proliferation Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to assess the anti-proliferative effects of compounds on cancer cell lines. It measures ATP levels, which correlate with the number of metabolically active cells.

Figure 3: Cellular Proliferation Assay Workflow.

Protocol:

-

Cell Culture and Seeding :

-

Culture the desired cancer cell lines in appropriate media and conditions.

-

Seed the cells in opaque-walled 96-well plates at a predetermined density and allow them to attach overnight.[7]

-

-

Compound Treatment :

-

Prepare serial dilutions of Tazemetostat in the cell culture medium.

-

Add the Tazemetostat dilutions or vehicle control to the appropriate wells.

-

-

Incubation :

-

Luminescence Measurement :

-

Equilibrate the plate to room temperature for approximately 30 minutes.[7]

-

Add a volume of CellTiter-Glo® reagent equal to the volume of media in each well.[12]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis :

-

Subtract the background luminescence from control wells containing only media.

-

Normalize the data to the vehicle-treated cells and plot the percent viability against the Tazemetostat concentration to determine the IC50 value.

-

In Vivo Tumor Xenograft Studies

Murine xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer agents like Tazemetostat.

Figure 4: In Vivo Xenograft Study Workflow.

Protocol:

-

Cell Preparation and Implantation :

-

Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 5 x 106 cells) into the flank of immunodeficient mice (e.g., SCID or NSG).[11]

-

-

Tumor Growth and Treatment Initiation :

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration :

-

Efficacy and Tolerability Monitoring :

-

Measure tumor dimensions with calipers at regular intervals (e.g., every 3-4 days) and calculate tumor volume.[11]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

The study endpoint is typically reached when tumors in the control group reach a maximum allowed size or after a fixed duration of treatment (e.g., 28 days).[13]

-

-

Pharmacodynamic Analysis :

-

At the end of the study, tumors can be excised and processed to assess the levels of H3K27me3 by methods such as Western blotting or immunohistochemistry to confirm target engagement.[13]

-

Conclusion

The assays described in this guide are fundamental to characterizing the EZH2 inhibitory activity of Tazemetostat. Biochemical assays confirm the direct and potent inhibition of the EZH2 enzyme, while cellular assays demonstrate the anti-proliferative effects in relevant cancer cell lines. In vivo xenograft models provide crucial evidence of the drug's efficacy in a physiological setting. Together, these methodologies offer a comprehensive framework for the preclinical evaluation of EZH2 inhibitors in drug discovery and development.

References

- 1. EZH2 Homogeneous Assay Kit, Research Kits - CD BioSciences [epigenhub.com]

- 2. benchchem.com [benchchem.com]

- 3. amsbio.com [amsbio.com]

- 4. EZH2 Chemiluminescent Assay Kit, Research Kits - CD BioSciences [epigenhub.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 7. promega.com [promega.com]

- 8. scribd.com [scribd.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. EZH2 (Y641F) Chemiluminescent Assay Kit, Research Kits - CD BioSciences [epigenhub.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. ch.promega.com [ch.promega.com]

- 13. EZH2(Y641F) TR-FRET Assay Kit, Research Kits - CD BioSciences [epigenhub.com]

The Role of EPZ0025654 in Histone H3K27 Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histone H3 lysine (B10760008) 27 (H3K27) methylation is a critical epigenetic modification primarily associated with transcriptional repression and is catalyzed by the enzyme Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, making it a compelling therapeutic target. EPZ0025654 (also known as Tazemetostat or EPZ-6438) is a potent and highly selective, orally bioavailable small-molecule inhibitor of EZH2. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on H3K27 methylation, and detailed protocols for key experimental assays used to characterize its activity.

Introduction to H3K27 Methylation and the Role of EZH2

Histone modifications are a fundamental mechanism of epigenetic regulation, influencing chromatin structure and gene expression. The methylation of lysine 27 on histone H3 (H3K27) is a key repressive mark. This modification is dynamically regulated, existing in mono-, di-, and tri-methylated states (H3K27me1, H3K27me2, and H3K27me3). The tri-methylated form, H3K27me3, is strongly associated with the silencing of target genes involved in development and cell differentiation.[1]

The primary enzyme responsible for H3K27 trimethylation is EZH2, the catalytic core of the PRC2 complex.[1] The PRC2 complex, which also includes essential subunits such as EED and SUZ12, utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the transfer of a methyl group to H3K27.[2] Aberrant EZH2 activity, through overexpression or gain-of-function mutations, can lead to oncogenesis by silencing tumor suppressor genes.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of EZH2 methyltransferase activity. Its mechanism of action is competitive with the cofactor S-adenosyl-L-methionine (SAM).[3] By binding to the SAM-binding pocket of EZH2, this compound prevents the transfer of methyl groups to histone H3 at lysine 27.[3] This leads to a global reduction in H3K27 methylation levels, particularly H3K27me3, thereby reactivating the expression of PRC2 target genes. This compound inhibits both wild-type and various mutant forms of EZH2 with high potency.[3]

References

The Unwavering Precision of EPZ0025654: A Deep Dive into its Selectivity Profile

For Immediate Release

CAMBRIDGE, Mass. – December 9, 2025 – In the intricate landscape of epigenetic drug discovery, the precision of a molecular inhibitor is paramount. EPZ0025654, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), stands out as a critical tool for researchers exploring the therapeutic potential of targeting arginine methylation. This in-depth technical guide provides a comprehensive overview of the selectivity profile of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

This compound, also known as GSK3235025, has been rigorously profiled against a broad panel of methyltransferases and other enzymes to establish its remarkable specificity for PRMT5. This high degree of selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the inhibition of PRMT5.

Quantitative Selectivity Profile

The selectivity of this compound has been quantitatively assessed through various biochemical assays. The following tables summarize the inhibitory activity of this compound against a panel of protein methyltransferases.

Table 1: Potency of this compound against PRMT5

| Target | IC50 (nM) | Ki (nM) |

| PRMT5 | 22 | 5 |

Data sourced from Chan-Penebre et al., Nat Chem Biol. 2015.

Table 2: Selectivity of this compound against other Protein Methyltransferases

| Target | IC50 (µM) |

| CARM1 (PRMT4) | > 50 |

| PRMT1 | > 50 |

| PRMT3 | > 50 |

| PRMT6 | > 50 |

| EZH2 | > 50 |

| G9a | > 50 |

| MLL1 | > 50 |

| SETD7 | > 50 |

| SETD8 | > 50 |

| SUV39H1 | > 50 |

Data represents a selection of tested methyltransferases and is sourced from Chan-Penebre et al., Nat Chem Biol. 2015.

The data unequivocally demonstrates that this compound is a highly selective inhibitor of PRMT5, with IC50 values for other tested methyltransferases being over 2,000-fold higher than that for PRMT5.

PRMT5 Signaling Pathway and Inhibition by this compound

PRMT5 plays a crucial role in various cellular processes by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is a key regulatory step in signal transduction pathways governing cell proliferation, differentiation, and survival. This compound exerts its effect by binding to the substrate-binding pocket of PRMT5, thereby preventing the methylation of its target proteins.

Experimental Protocols

The determination of the selectivity profile of this compound relies on robust and well-defined experimental methodologies. Below are detailed protocols for the key assays employed.

Radiometric Methyltransferase Assay

This biochemical assay is the cornerstone for determining the IC50 values of inhibitors against a panel of methyltransferases. It measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-3H]-methionine ([³H]-SAM) to a specific substrate by the enzyme.

Materials:

-

Recombinant human PRMT5/MEP50 complex and other purified human protein methyltransferases.

-

Corresponding peptide or protein substrates for each enzyme.

-

[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine).

-

This compound stock solution in DMSO.

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT).

-

Phosphocellulose filter plates.

-

Scintillation cocktail and microplate scintillation counter.

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the assay buffer, the specific methyltransferase enzyme, and its substrate in a 96-well plate.

-

Inhibitor Addition: Add this compound at various concentrations to the reaction wells. Include a DMSO control (vehicle).

-

Reaction Initiation: Initiate the enzymatic reaction by adding [³H]-SAM.

-

Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a quench buffer (e.g., phosphoric acid).

-

Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled substrate.

-

Washing: Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.

-

Detection: Add scintillation cocktail to the dried filter plate and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Histone Methylation Assay (Western Blot)

This cellular assay validates the on-target activity of this compound by measuring the inhibition of PRMT5-mediated histone methylation in a cellular context.

Materials:

-

Cell line of interest (e.g., mantle cell lymphoma cell lines).

-

Cell culture medium and reagents.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-symmetric dimethylarginine (anti-SDMA) antibody (e.g., targeting H4R3me2s or SmD3), and a loading control antibody (e.g., anti-β-actin or anti-Histone H3).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate and imaging system.

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Cell Lysis: Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the specific symmetric dimethylarginine mark and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control to determine the dose-dependent inhibition of histone methylation.

Experimental Workflow for Selectivity Profiling

The systematic approach to defining the selectivity profile of this compound involves a tiered screening process.

This rigorous evaluation process ensures a thorough understanding of the inhibitor's specificity, providing a solid foundation for its use in both basic research and preclinical development. The highly selective nature of this compound makes it an invaluable chemical probe for elucidating the biological functions of PRMT5 and for exploring its therapeutic potential in various diseases, including cancer.

The Discovery and Development of PRMT5 Inhibitors: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

The protein arginine methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology. Its role in diverse cellular processes, including cell cycle progression, RNA splicing, and DNA damage repair, has made it a focal point for the development of novel cancer therapies. This technical guide provides a comprehensive timeline of the discovery and development of key PRMT5 inhibitors, with a focus on the pioneering molecule EPZ015666, its successors, and other compounds that have entered clinical investigation.

Discovery and Preclinical Development of EPZ015666 (GSK3235025)

The journey into targeting PRMT5 therapeutically was significantly advanced with the discovery of EPZ015666. This potent and selective, orally bioavailable small molecule inhibitor was identified through a dedicated research effort to find chemical probes for PRMT5.

EPZ015666 acts as a substrate-competitive inhibitor, binding to the substrate-binding pocket of PRMT5.[1] Uniquely, its binding is S-adenosyl-l-methionine (SAM)-cooperative, meaning it preferentially binds to the PRMT5-SAM complex.[2][3] This interaction is stabilized by a key cation-π interaction between the tetrahydroisoquinoline (THIQ) motif of the inhibitor and the cofactor SAM.[3]

Preclinical Efficacy:

In preclinical studies, EPZ015666 demonstrated robust anti-proliferative activity in various cancer models, particularly in mantle cell lymphoma (MCL).[2] Treatment of MCL cell lines with EPZ015666 led to the inhibition of symmetric dimethylation of SmD3, a core component of the spliceosome, and induced cell death with IC50 values in the nanomolar range.[2][4] In vivo studies using MCL xenograft models showed that oral administration of EPZ015666 resulted in dose-dependent tumor growth inhibition.[2][5] The anti-tumor activity of EPZ015666 has also been demonstrated in models of HTLV-1-transformed T-cell lines.[6][7][8]

Quantitative Preclinical Data for EPZ015666

| Parameter | Value | Model System | Reference |

| Biochemical Potency (IC50) | 22 nM | PRMT5 enzymatic assay | [2][4] |

| Cellular Potency (IC50) | 96 - 904 nM | Proliferation of MCL cell lines (Z-138, Granta-519, Maver-1, Mino, Jeko-1) | [5] |

| In Vivo Efficacy | Dose-dependent tumor growth inhibition | MCL xenograft models (Z-138, Maver-1) | [2][5] |

| Mouse Pharmacokinetics | Moderate to high plasma clearance, wide range of oral bioavailability | Mouse models | [3] |

The Evolving Landscape of PRMT5 Inhibitors in Clinical Development

Building on the foundation laid by EPZ015666, a new generation of PRMT5 inhibitors has entered clinical trials, each with distinct properties and targeting strategies.

Table of PRMT5 Inhibitors in Clinical Development:

| Compound | Mechanism of Action | Key Clinical Trial Findings | Reference |

| GSK3326595 (Pemrametostat) | Substrate-competitive, SAM-cooperative | Partial responses observed in adenoid cystic carcinoma.[9] | [9][10] |

| JNJ-64619178 | SAM mimetic/competitive | Objective response rate (ORR) of 5.6% in a broad patient population; 11.5% ORR in adenoid cystic carcinoma.[10] | [9][10] |

| PRT811 | Potent and selective PRMT5 inhibitor | Durable complete response reported in a patient with IDH1-mutant glioblastoma multiforme.[9] | [9][10] |

| MRTX1719 | MTA-cooperative inhibitor | Phase 1/2 trial (NCT05245500) ongoing in MTAP-deleted advanced/metastatic solid tumors.[11] | [11][12] |

| AZD3470 | PRMT5 inhibitor | Active clinical trials in MTAP-deficient solid tumors and relapsed/refractory hematologic malignancies. | [13] |

Key Signaling Pathways Modulated by PRMT5 Inhibition

PRMT5 exerts its oncogenic functions through the methylation of a wide array of histone and non-histone proteins, thereby influencing multiple signaling pathways critical for cancer cell survival and proliferation.

Caption: PRMT5 signaling pathways and the impact of its inhibition.

PRMT5 inhibition disrupts these pathways, leading to anti-tumor effects. For instance, by inhibiting the methylation of spliceosomal proteins, PRMT5 inhibitors can induce widespread changes in RNA splicing, which can be detrimental to cancer cells.[10] Furthermore, inhibition of PRMT5 can impair the DNA damage response, potentially sensitizing cancer cells to DNA-damaging agents.[12] The downregulation of PRMT5 target genes like FGFR3 and eIF4E can also block critical survival pathways such as PI3K/AKT/mTOR and ERK signaling.[1][14][15]

Experimental Protocols

Biochemical PRMT5 Enzymatic Assay

This assay is fundamental for determining the direct inhibitory activity of a compound against the PRMT5 enzyme.

Principle: The assay measures the transfer of a tritiated methyl group from S-adenosyl-l-[methyl-3H]methionine (SAM) to a histone H4 peptide substrate. The amount of incorporated radioactivity is proportional to the enzyme activity.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide (e.g., H4 1-15)

-

S-adenosyl-l-[methyl-3H]methionine

-

Test compound

-

Assay buffer

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, combine the PRMT5/MEP50 enzyme, the histone H4 peptide substrate, and the test compound at various concentrations.

-

Initiate the reaction by adding radiolabeled SAM.

-

Incubate the plate at a controlled temperature for a specific duration.

-

Stop the reaction.

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.

-

Wash the filter plate to remove unincorporated radiolabeled SAM.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the IC50 value, representing the concentration of the inhibitor required to reduce PRMT5 activity by 50%.[16]

Caption: Workflow for a biochemical PRMT5 enzymatic assay.

Cell Viability Assay

This assay assesses the effect of a PRMT5 inhibitor on the proliferation and survival of cancer cells.

Principle: The metabolic activity of viable cells, which is proportional to the number of living cells, is measured using a colorimetric or luminescent reagent.

Materials:

-

Cancer cell line of interest (e.g., Z-138)

-

Cell culture medium and supplements

-

Test compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well.

-

Incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the EC50 value, which is the concentration of the compound that reduces cell viability by 50%.[17]

Western Blot for Symmetric Dimethylarginine (SDMA)

This assay provides a measure of in-cell target engagement by quantifying the levels of SDMA, a direct product of PRMT5 activity.

Principle: Proteins from cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific for the SDMA mark.

Materials:

-

Treated and untreated cancer cells

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membrane (e.g., PVDF)

-

Blocking buffer

-

Primary antibody (anti-SDMA)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate and imaging system

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-SDMA antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of SDMA.[17][18]

Caption: Workflow for Western Blot analysis of SDMA levels.

Conclusion

The discovery of EPZ015666 was a landmark achievement in the field of epigenetics and cancer therapy, providing a powerful tool to probe the function of PRMT5 and a promising lead for clinical development. The subsequent emergence of a diverse pipeline of PRMT5 inhibitors, including those with novel mechanisms of action like MTA-cooperativity, underscores the significant therapeutic potential of targeting this enzyme. As our understanding of the intricate roles of PRMT5 in cancer biology continues to grow, so too will the opportunities to develop more effective and selective therapies for a range of malignancies. The ongoing clinical trials will be crucial in defining the ultimate role of PRMT5 inhibitors in the oncologist's armamentarium.

References

- 1. Identification of a Novel Protein Arginine Methyltransferase 5 Inhibitor in Non-small Cell Lung Cancer by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]

- 8. The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. onclive.com [onclive.com]

- 11. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Facebook [cancer.gov]

- 14. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

Preclinical pharmacology of Tazemetostat (EPZ-6438)

An In-depth Technical Guide to the Preclinical Pharmacology of Tazemetostat (B611178) (EPZ-6438)

Introduction

Tazemetostat, also known as EPZ-6438, is a first-in-class, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by methylating histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression.[1] Dysregulation and gain-of-function mutations of EZH2 are implicated in the pathogenesis of various malignancies, including non-Hodgkin lymphoma (NHL) and certain solid tumors.[1][3] Tazemetostat was developed to target this oncogenic dependency, and its preclinical profile demonstrates potent and selective inhibition of both wild-type and mutant forms of EZH2, leading to significant antitumor activity in a variety of cancer models.[1][3][4] This guide provides a comprehensive overview of the preclinical pharmacology of Tazemetostat, detailing its mechanism of action, in vitro and in vivo activity, and the experimental methodologies used for its evaluation.

Mechanism of Action

Tazemetostat is a potent and highly selective inhibitor of EZH2.[1] It functions as an S-adenosylmethionine (SAM)-competitive inhibitor, binding to the SAM-binding pocket of EZH2 and preventing the transfer of a methyl group to its histone H3 substrate.[1][2][5] This inhibition is effective against both wild-type EZH2 and various gain-of-function mutant forms often found in lymphomas.[1] The direct consequence of EZH2 inhibition is a global reduction in the levels of H3K27 mono-, di-, and trimethylation (H3K27me1/2/3).[6][7] The decrease in the H3K27me3 repressive mark leads to the de-repression of PRC2 target genes, including tumor suppressor genes, which in turn can induce cell cycle arrest, cellular differentiation, and apoptosis in cancer cells dependent on EZH2 activity.[2][5][8]

References

- 1. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]

- 3. Selective inhibition of EZH2 by EPZ-6438 leads to potent antitumor activity in EZH2-mutant non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

EPZ0025654: A Technical Guide to a Potent and Selective Chemical Probe for CARM1 (PRMT4) Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ0025654 has been identified as a potent and highly selective chemical probe for Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). Contrary to potential initial mischaracterizations, this compound is not an inhibitor of EZH2. This guide provides a comprehensive overview of this compound, its biochemical and cellular activity, selectivity profile, and its utility in interrogating CARM1 function in various biological contexts.

CARM1 is a crucial enzyme that catalyzes the methylation of arginine residues on both histone and non-histone protein substrates. This post-translational modification plays a significant role in the regulation of gene transcription, RNA processing, and signal transduction. Dysregulation of CARM1 activity has been implicated in various diseases, including cancer. This compound serves as a valuable tool for elucidating the precise roles of CARM1 in health and disease.

Data Presentation

Biochemical and Cellular Potency of this compound

| Compound Name | Target | Biochemical IC50 (nM) | Cellular Assay | Cellular EC50 (nM) | Cell Line |

| This compound | CARM1 | 3 | - | - | - |

Selectivity Profile of this compound

The selectivity of a chemical probe is paramount to ensure that observed biological effects are attributable to the intended target. While specific quantitative data for a broad panel of methyltransferases is not publicly detailed for this compound, its high potency for CARM1 suggests a favorable selectivity profile. For comparison, the selectivity of representative EZH2 inhibitors against other methyltransferases is presented to highlight the importance of such characterization.

| Compound | Target | EZH1 (IC50 nM) | Other Methyltransferases (Fold Selectivity) |

| GSK926 (EZH2 Inhibitor) | EZH2 | - | >1000-fold vs. most other MTs; 125-fold vs. EZH1[1] |

| GSK343 (EZH2 Inhibitor) | EZH2 | - | >1000-fold vs. most other MTs; 60-fold vs. EZH1[1] |

Researchers using this compound are strongly encouraged to perform their own selectivity profiling against a panel of PRMTs and other methyltransferases to confidently attribute its effects to CARM1 inhibition.

Mechanism of Action

This compound acts as a potent inhibitor of the methyltransferase activity of CARM1. It is predicted to be competitive with the cofactor S-adenosyl-L-methionine (SAM), the universal methyl donor for methylation reactions. By binding to the SAM-binding pocket of CARM1, this compound prevents the transfer of a methyl group to arginine residues on substrate proteins.

Signaling Pathways

CARM1 is involved in the regulation of several critical signaling pathways, primarily through its role as a transcriptional coactivator. Inhibition of CARM1 by this compound can be expected to modulate these pathways.

CARM1-Mediated Transcriptional Activation

Caption: CARM1-mediated transcriptional activation and its inhibition by this compound.

Experimental Protocols

Detailed and validated experimental protocols are essential for the robust use of chemical probes. The following are generalized protocols that can be adapted for the characterization of this compound.

Biochemical Assay: CARM1 Enzyme Inhibition Assay (Radiometric)

This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-[³H]-methionine (³H-SAM) to a histone H3 peptide substrate by CARM1.

Materials:

-

Recombinant human CARM1 enzyme

-

Histone H3 (1-21) peptide substrate

-

S-adenosyl-L-[³H]-methionine (³H-SAM)

-

S-adenosyl-L-homocysteine (SAH) for standard curve

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM DTT)

-

This compound

-

Scintillation cocktail

-

Microplates (e.g., 96-well)

-

Phosphocellulose filter paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in Assay Buffer.

-

In a microplate, add Assay Buffer, this compound dilutions, and CARM1 enzyme.

-

Initiate the reaction by adding a mixture of the histone H3 peptide and ³H-SAM.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an excess of cold SAH.

-

Spot the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated ³H-SAM.

-

Dry the filter paper and place it in a scintillation vial with scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for Asymmetric Di-Methyl Arginine (ADMA)

This assay measures the ability of this compound to inhibit CARM1-mediated arginine methylation in a cellular context by detecting changes in the levels of asymmetrically di-methylated arginine on target proteins.

Materials:

-

Cell line of interest (e.g., a cancer cell line with known CARM1 activity)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ADMA (asymmetric di-methyl arginine), anti-CARM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 48-72 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary anti-ADMA antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with anti-CARM1 and loading control antibodies to confirm target engagement and equal protein loading.

-

Quantify the band intensities to determine the dose-dependent reduction in ADMA levels.

Experimental Workflow

Caption: A typical workflow for characterizing the activity of this compound.

Conclusion

This compound is a valuable chemical probe for the investigation of CARM1 function. Its high potency and selectivity make it a powerful tool for dissecting the roles of this important arginine methyltransferase in various physiological and pathological processes. As with any chemical probe, careful experimental design, including the use of appropriate controls and orthogonal assays, is crucial for generating robust and reliable data. This guide provides a foundational resource for researchers embarking on studies utilizing this compound to explore the biology of CARM1.

References

The Epigenetic Landscape Remodeled: A Technical Guide to the Effects of EPZ0025654

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the epigenetic effects of EPZ0025654, a first-in-class small-molecule inhibitor of the histone methyltransferase DOT1L. Herein, we delve into the core mechanism of action, downstream cellular consequences, and detailed experimental methodologies to investigate its activity, particularly in the context of Mixed Lineage Leukemia (MLL)-rearranged cancers.

Introduction: Targeting a Key Epigenetic Driver in MLL-Rearranged Leukemia

Mixed Lineage Leukemia (MLL)-rearranged leukemias are aggressive hematological malignancies characterized by chromosomal translocations involving the KMT2A (formerly MLL) gene. These translocations result in the formation of oncogenic fusion proteins that aberrantly recruit the histone methyltransferase DOT1L to chromatin. This mislocalization of DOT1L leads to the hypermethylation of histone H3 at lysine (B10760008) 79 (H3K79) at the target genes of the MLL fusion protein, including the critical leukemogenic genes HOXA9 and MEIS1.[1][2] This altered epigenetic signature drives a persistent pro-leukemic gene expression program. This compound (also known as Pinometostat) was developed as a potent and selective inhibitor of DOT1L to reverse this aberrant epigenetic state and induce selective killing of MLL-rearranged leukemia cells.[3][4]

Mechanism of Action: Competitive Inhibition of DOT1L

This compound functions as an S-adenosylmethionine (SAM)-competitive inhibitor of DOT1L. By occupying the SAM binding pocket of the enzyme, this compound prevents the transfer of a methyl group from SAM to the lysine 79 residue of histone H3. This leads to a global reduction in H3K79 methylation levels, with a profound impact on the expression of genes regulated by MLL-fusion proteins.[3]

Quantitative Data Presentation

The potency of this compound has been evaluated in various biochemical and cellular assays. The following table summarizes key quantitative data for this compound and the related compound EPZ004777.

| Compound | Target | Assay Type | Value | Cell Line | Reference |

| This compound (Pinometostat) | DOT1L | Biochemical Ki | 80 pM | - | [3] |

| DOT1L | Cellular IC50 (H3K79me2) | 3 nM | HeLa | [5] | |

| Proliferation | Cellular IC50 | MLL-rearranged lines are more sensitive | Various | [6] | |

| EPZ004777 | DOT1L | Biochemical IC50 | 0.4 nM | - | [5] |

| DOT1L | Cellular IC50 (H3K79me2) | 300 nM | HeLa | [2] | |

| Proliferation | Antiproliferative Activity | Selective for MLL-rearranged cells | MV4-11, MOLM-13 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the epigenetic effects of this compound.

Cell Viability and Proliferation Assay

This assay determines the effect of this compound on the growth and viability of leukemia cell lines.

Protocol:

-

Cell Seeding: Plate leukemia cells (e.g., MV4-11, MOLM-13 for MLL-rearranged, and Jurkat as a negative control) in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media.

-

Compound Treatment: Add this compound at a range of concentrations (e.g., 0.001 to 10 µM) to the cell cultures. Include a DMSO-treated control.

-

Incubation: Incubate the cells for an extended period, typically 7-14 days, as the anti-proliferative effects of DOT1L inhibitors can be delayed.[8] Refresh the media with the compound every 3-4 days.

-

Viability Assessment: At desired time points, assess cell viability using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

-

Data Analysis: Normalize the luminescence signal to the DMSO-treated control wells and plot the dose-response curves to determine the IC50 values.

Western Blot Analysis of H3K79 Methylation

This protocol details the detection of H3K79 dimethylation (H3K79me2) levels following treatment with this compound.

Protocol:

-

Cell Treatment: Treat MLL-rearranged cells (e.g., MOLM-13) with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO for 48-96 hours.

-

Histone Extraction: Harvest the cells and perform histone extraction using a standard acid extraction protocol or a commercial kit.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of histone extracts (e.g., 10-20 µg) on a 15% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H3K79me2 (e.g., Abcam ab3594, 1:1000 dilution) overnight at 4°C.[9]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine the changes in H3K79 methylation at specific gene loci following treatment with this compound.

References

- 1. pnas.org [pnas.org]

- 2. Identification and characterization of Hoxa9 binding sites in hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Therapeutic targeting of MLL degradation pathways in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. origene.com [origene.com]

- 8. mdpi.com [mdpi.com]

- 9. interpriseusa.com [interpriseusa.com]

Unveiling Target Engagement of EPZ0025654: A Technical Guide to Biomarker Discovery and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the target engagement biomarkers for EPZ0025654, a potent and selective inhibitor of the histone methyltransferase EZH2. Understanding how to measure and interpret these biomarkers is critical for the preclinical and clinical development of this class of epigenetic modifiers. This document outlines the core mechanism of action, presents key quantitative data, details experimental methodologies, and provides visual representations of the associated biological pathways and workflows.

Core Mechanism of Action: Inhibition of EZH2-mediated Histone Methylation

This compound is an S-adenosyl-L-methionine (SAM) competitive inhibitor of Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2's primary role is to catalyze the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2] By competing with the cofactor SAM, this compound and its analogues block the methyltransferase activity of EZH2, leading to a global decrease in H3K27me3 levels. This, in turn, results in the de-repression of target genes, including tumor suppressor genes, ultimately inhibiting cancer cell proliferation and survival.[1][3]

Quantitative Assessment of Target Engagement

The potency and efficacy of EZH2 inhibitors are determined through various in vitro and in vivo assays. The following table summarizes key quantitative data for Tazemetostat (EPZ-6438), a close analogue of this compound, which is expected to have a similar pharmacological profile.

| Parameter | Value | Assay Type | Cell/Enzyme Type | Reference |

| IC50 | 2-38 nM | Enzymatic Assay | Wild-type and mutant EZH2 | [1] |

| Selectivity | >35-fold vs EZH1 | Enzymatic Assay | Recombinant enzymes | [1] |

| Selectivity | >4,500-fold vs 14 other HMTs | Enzymatic Assay | Recombinant enzymes | [1] |

Pharmacodynamic Biomarkers of this compound Activity

The primary and downstream pharmacodynamic (PD) biomarkers are crucial for demonstrating target engagement and elucidating the biological response to this compound treatment in both preclinical models and clinical settings.

Primary Biomarker: Reduction in Global H3K27me3

The most direct and reliable biomarker of this compound target engagement is the reduction of global H3K27me3 levels in both tumor and surrogate tissues. A dose-dependent reduction in H3K27me3 has been observed in preclinical and clinical studies of EZH2 inhibitors.[4] For instance, in a clinical study of the EZH2 inhibitor mevrometostat, a significant reduction in H3K27me3 was observed in peripheral granulocytes and paired tumor biopsies.[4]

Downstream Biomarkers: Gene Expression Changes

Inhibition of EZH2 and the subsequent decrease in H3K27me3 lead to the reactivation of silenced genes. The expression levels of these downstream genes serve as valuable PD biomarkers.

| Biomarker Type | Genes | Change upon Treatment | Biological Role | Reference |

| Upregulated Genes | BMP7, CPAMD8, EYA4, FHL1, IGFBP3, NOV | Increased expression | Tumor suppression | [4] |

| Downregulated Genes | AURKA, CDK1, FOXM1, RAD54L, TOP2A, TYMS | Decreased expression | Cell cycle progression, proliferation | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of target engagement biomarkers.

Quantification of Global H3K27me3 by ELISA

This protocol is based on commercially available ELISA kits, such as the EpiQuik™ Global Tri-Methyl Histone H3K27 Quantification Kit.

1. Histone Extraction:

-

Harvest cells or tissues and perform nuclear extraction using a commercial kit or standard biochemical fractionation protocols.

-

Quantify the protein concentration of the histone extracts using a Bradford or BCA assay.

2. ELISA Procedure:

-

Add 1 µg of histone extracts to the wells of the antibody-coated microplate.

-

Incubate for 90 minutes at 37°C to allow for the binding of H3K27me3 to the capture antibody.

-

Wash the wells three times with the provided wash buffer.

-

Add the detection antibody and incubate for 60 minutes at room temperature.

-

Wash the wells again as described above.

-

Add the developing solution and incubate for 5-10 minutes at room temperature, protected from light.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

-

Generate a standard curve using the provided methylated histone standard.

-

Calculate the amount of H3K27me3 in the samples by interpolating from the standard curve.

-

Normalize the H3K27me3 amount to the total amount of histone H3, which can be measured in parallel using a histone H3-specific ELISA.

Gene Expression Analysis by RT-qPCR

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells or tissues using a suitable RNA isolation kit.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

2. Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., BMP7, AURKA) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.

-

Perform the qPCR reaction using a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

3. Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Visualizing Pathways and Workflows

Graphical representations are provided to illustrate the key biological processes and experimental procedures.

Caption: Mechanism of EZH2 inhibition by this compound.

Caption: Experimental workflow for biomarker analysis.

Caption: Biomarker cascade leading to clinical efficacy.

References

- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

Methodological & Application

EPZ0025654: In Vitro Cell Culture Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ0025654 is a potent and highly selective small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-like). DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79), an epigenetic modification associated with active gene transcription. In certain cancers, particularly those with mixed-lineage leukemia (MLL) gene rearrangements, aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at specific gene loci, driving the expression of leukemogenic genes such as HOXA9 and MEIS1. By inhibiting DOT1L, this compound and its analogs (e.g., EPZ004777 and Pinometostat/EPZ-5676) lead to a reduction in H3K79 methylation, suppression of target gene expression, and subsequent selective killing of MLL-rearranged cancer cells.[1][2][3] This document provides detailed protocols for in vitro cell culture experiments to evaluate the efficacy of this compound.

Signaling Pathway

DOT1L, the target of this compound, is a histone methyltransferase that plays a crucial role in transcriptional regulation. In MLL-rearranged leukemias, the fusion protein aberrantly recruits DOT1L to chromatin, leading to increased H3K79 methylation and the transcription of oncogenes. This compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of DOT1L, preventing the transfer of a methyl group to H3K79. This leads to the suppression of leukemogenic gene expression and induces cell cycle arrest and apoptosis in susceptible cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and its analogs on various cancer cell lines. It is important to note that the anti-proliferative effects of DOT1L inhibitors are often delayed, with significant cell death observed after several days of continuous exposure.[1][4]

Table 1: In Vitro Cell Proliferation Inhibition (IC50/EC50)

| Compound | Cell Line | MLL Status | Assay Duration (days) | IC50/EC50 (nM) | Reference |

| Pinometostat (EPZ-5676) | MV4-11 | MLL-AF4 | 14 | 3.5 | [2][4] |

| Pinometostat (EPZ-5676) | MV4-11 | MLL-AF4 | 14 | 9 | [5] |

| Pinometostat (EPZ-5676) | MOLM-13 | MLL-AF9 | 8 | <1000 | [6] |

| Pinometostat (EPZ-5676) | NOMO-1 | MLL-AF9 | 8 | <1000 | [6] |

| Pinometostat (EPZ-5676) | KOPN-8 | MLL-ENL | 14 | 71 | [7] |

| Pinometostat (EPZ-5676) | U-937 | No MLL-r | 8 | No effect | [6] |

| Pinometostat (EPZ-5676) | HL-60 | No MLL-r | 8 | No effect | [6] |

| EPZ004777 | MV4-11 | MLL-AF4 | Not Specified | 4 | [8] |

| EPZ004777 | MOLM-13 | MLL-AF9 | Not Specified | 4 | [8] |

| EPZ004777 | THP1 | MLL-AF9 | Not Specified | 4 | [8] |

| EPZ004777 | Jurkat | No MLL-r | Up to 18 | No effect | [9][10] |

Table 2: Cellular H3K79me2 Inhibition

| Compound | Cell Line | Assay Duration (hours) | IC50 (nM) | Reference |

| Pinometostat (EPZ-5676) | MV4-11 | 96 | 2.6 | [5] |

| Pinometostat (EPZ-5676) | MV4-11 | Not Specified | 3 | [1] |

| Pinometostat (EPZ-5676) | HL-60 | Not Specified | 5 | [1] |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the activity of this compound.

Experimental Workflow

References

- 1. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Pinometostat | EPZ-5676 | DOT1L inhibitor | TargetMol [targetmol.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the Optimal Concentration of Tazemetostat for Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal concentration of Tazemetostat (B611178) (Tazverik®), a potent and selective inhibitor of the histone methyltransferase EZH2, for use in cancer cell line research. This document includes a summary of effective concentrations across various cancer types, detailed experimental protocols, and diagrams of the relevant biological pathways and workflows.

Introduction to Tazemetostat

Tazemetostat is an orally bioavailable small molecule that selectively inhibits the S-adenosyl methionine (SAM)-competitive inhibitor of both wild-type and mutated forms of the Enhancer of Zeste Homolog 2 (EZH2).[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by methylating histone H3 at lysine (B10760008) 27 (H3K27), leading to transcriptional repression.[2][3] In many cancers, EZH2 is overexpressed or mutated, contributing to tumor cell proliferation. By inhibiting EZH2, Tazemetostat leads to a decrease in H3K27 trimethylation (H3K27me3), which in turn alters gene expression to suppress cancer cell growth.[2]

Mechanism of Action

Tazemetostat functions by competitively binding to the SAM-binding pocket of EZH2, thereby preventing the methylation of H3K27.[4] This inhibition of EZH2's methyltransferase activity reverses the PRC2-mediated silencing of tumor suppressor genes, which can lead to cell cycle arrest and apoptosis in cancer cells.[2][5] The sensitivity of cancer cell lines to Tazemetostat can be influenced by their EZH2 mutation status, with cell lines harboring activating EZH2 mutations often exhibiting greater sensitivity.[6][7] However, Tazemetostat has also demonstrated efficacy in cell lines with wild-type EZH2.[7]

Optimal Concentration of Tazemetostat in Cancer Cell Lines

The optimal concentration of Tazemetostat is highly dependent on the specific cancer cell line and the experimental endpoint. The half-maximal inhibitory concentration (IC50) is a common metric for determining the effective concentration of a drug. The following table summarizes reported IC50 values for Tazemetostat in various cancer cell lines.

| Cancer Type | Cell Line | EZH2 Status | IC50 (11-14 day proliferation assay) | Reference |

| Diffuse Large B-Cell Lymphoma (DLBCL) | KARPAS-422 | Mutant | ~10 nM | [6] |

| Pfeiffer | Mutant | ~1 nM | [6] | |

| SU-DHL-6 | Mutant | ~10 nM | [6] | |

| SU-DHL-10 | Mutant | ~10 nM | [6] | |

| WSU-DLCL2 | Mutant | ~1 nM | [6] | |

| SU-DHL-5 | Wild-Type | ~1 µM | [6] | |

| Farage | Wild-Type | ~1 µM | [6] | |

| OCI-LY19 | Wild-Type | ~10 µM | [6] | |

| Toledo | Wild-Type | >10 µM | [6] | |

| Synovial Sarcoma | Fuji | N/A | 0.15 µmol/L | [8] |

| HS-SY-II | N/A | 0.52 µmol/L | [8] | |

| SW982 | N/A | > 10 µmol/L | [8] | |

| Malignant Rhabdoid Tumor (MRT) | G401 | SMARCB1-del | 32 nM - 1000 nM | [9] |

| Biliary Tract Cancer | KKU-055 | N/A | Effects at high µM range | [10] |

| NOZ | N/A | Effects at high µM range | [10] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of Tazemetostat and a typical experimental workflow for determining its optimal concentration.

References

- 1. Tazemetostat - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]

- 3. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. benchchem.com [benchchem.com]

- 8. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]

- 10. Evaluation of Tazemetostat as a Therapeutically Relevant Substance in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for EPZ0025654 in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of EPZ0025654, a potent and selective inhibitor of the histone methyltransferase DOT1L, in various in vitro experimental settings. The information is intended to guide researchers in accurately preparing and utilizing this compound for studies in cancer biology and epigenetics.

Introduction to this compound

This compound is a small molecule inhibitor targeting DOT1L (Disruptor of Telomeric Silencing 1-Like), the sole known enzyme responsible for histone H3 lysine (B10760008) 79 (H3K79) methylation. In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L by MLL fusion proteins leads to hypermethylation of H3K79 at specific gene loci, driving oncogenic gene expression and promoting cancer cell proliferation and survival. This compound and its analogs, such as EPZ004777 and EPZ5676 (Pinometostat), function by competitively inhibiting the S-adenosylmethionine (SAM) binding site of DOT1L, thereby preventing H3K79 methylation.

Solubility of this compound and Analogs

Proper solubilization is critical for the accurate and effective use of this compound in in vitro assays. Based on data from its close structural analogs, this compound is expected to have high solubility in dimethyl sulfoxide (B87167) (DMSO) and good solubility in ethanol, with poor solubility in aqueous solutions.

Table 1: Solubility of DOT1L Inhibitors

| Compound | Solvent | Solubility | Notes |

| EPZ004777 | DMSO | ≥27 mg/mL (>10 mM)[1] | Warming to 37°C and sonication can aid dissolution.[1][2] |

| Ethanol | ≥94.6 mg/mL[1] | Sonication is recommended. | |

| Water | Insoluble[1] | ||

| EPZ5676 (Pinometostat) | DMSO | ≥28.15 mg/mL[3] | Warming to 37°C and sonication can aid dissolution.[3] |

| Ethanol | ≥50.3 mg/mL[3] | Sonication is recommended. | |

| Water | Insoluble[3] | ||

| SGC0946 | DMSO | 10 mg/mL[4] | |

| Ethanol | 10 mg/mL[4] | ||

| Ethanol:PBS (1:4) | 0.2 mg/mL[4] |

Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Bring the vial of this compound and anhydrous DMSO to room temperature.

-

Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration.

-

To aid dissolution, the vial can be gently warmed at 37°C for 10-15 minutes and/or sonicated in an ultrasonic bath for a few minutes.[1][2][3]

-

Visually inspect the solution to ensure the compound has completely dissolved.

-

Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

-

Store the stock solutions at -20°C or -80°C for long-term stability. For optimal results, it is advisable to use freshly prepared solutions.[1][2]

Experimental Protocols

The following are example protocols for common in vitro assays using DOT1L inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability/Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation and viability of cancer cell lines, particularly those with MLL rearrangements.

Materials:

-

MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)[1][5]

-

Non-MLL-rearranged control cell lines (e.g., SKM-1)[5]

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Prepare serial dilutions of the this compound stock solution in complete culture medium. It is crucial to maintain a final DMSO concentration below 0.5% in all wells to avoid solvent-induced toxicity.[2]

-

Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubate the plate for an extended period, typically 7 to 14 days, as the anti-proliferative effects of DOT1L inhibitors can be delayed.[6][7]

-